Palladium sulfonated alizarine

Description

Contextualization within Organometallic Chemistry

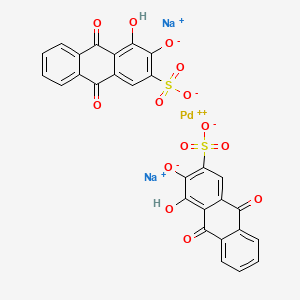

Palladium sulfonated alizarine, also known as Palladium di(sodium alizarinmonosulfonate), is an organometallic compound featuring a central palladium atom coordinated to sulfonated alizarin (B75676) ligands. researchgate.netnih.gov The sulfonation of alizarin, a naturally occurring anthraquinone (B42736) dye, is a key modification that enhances its water solubility, making the resulting palladium complex suitable for applications in aqueous systems. smolecule.com The IUPAC name for this compound is disodium;4-hydroxy-3-oxido-9,10-dioxoanthracene-2-sulfonate;palladium(2+). nih.gov

The basic structure involves a palladium(II) center, a common oxidation state for palladium in organometallic chemistry. wikipedia.orgbhu.ac.in This Pd(II) center is electrophilic and can participate in various reactions, including ligand association and reductive coupling. bhu.ac.in The sulfonated alizarin acts as a ligand, binding to the palladium ion. The interaction between the palladium and the ligand is crucial to the complex's stability and reactivity.

Significance in Advanced Catalysis and Biochemical Investigations

The primary significance of this compound lies in its catalytic activity, particularly in hydrogenation reactions. researchgate.netnih.gov As a water-soluble catalyst, it offers advantages in reactions involving substrates that are soluble in aqueous media, a key consideration for "green chemistry" principles. researchgate.netnih.gov

One of the most well-documented applications is the hydrogenation of unsaturated fatty acids, both free and within phospholipid bilayers of membranes. researchgate.netnih.gov This has proven instrumental in studying the relationship between the physical state of cell membranes and their biological function. researchgate.net The catalyst can be used under mild conditions, such as at 20°C and 1 atmosphere of hydrogen, making it suitable for studying sensitive biological systems. nih.gov

In the realm of biochemical investigations, the ability of this compound to modify the fatty acid composition of cell membranes allows researchers to probe the effects of membrane fluidity on various cellular processes. researchgate.net For instance, it has been used to hydrogenate the unsaturated phospholipids (B1166683) in liposomes, which are model systems for cell membranes. nih.gov

Evolution of Research Perspectives on this compound Complexes

Initial research on this compound focused on its fundamental catalytic properties, particularly its efficiency in hydrogenating unsaturated compounds in aqueous solutions. researchgate.netnih.gov Early studies detailed its use in the hydrogenation of unsaturated phospholipids, highlighting its potential as a tool for modifying biological membranes. nih.gov

Subsequent research delved deeper into the mechanistic aspects of the catalysis. It was discovered that the catalyst exhibits complex behavior with molecular hydrogen and oxygen, leading to the formation of multiple products, including free radicals. researchgate.net This complexity necessitated the development of pretreatment methods to ensure precise control over the catalytic reactions. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

74091-55-7 |

|---|---|

Molecular Formula |

C28H12Na2O14PdS2 |

Molecular Weight |

788.9 g/mol |

IUPAC Name |

disodium;4-hydroxy-3-oxido-9,10-dioxoanthracene-2-sulfonate;palladium(2+) |

InChI |

InChI=1S/2C14H8O7S.2Na.Pd/c2*15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;;/h2*1-5,17-18H,(H,19,20,21);;;/q;;2*+1;+2/p-4 |

InChI Key |

GGHSZEFDNHBHCT-UHFFFAOYSA-J |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Pd+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Pd+2] |

Other CAS No. |

74091-55-7 |

Synonyms |

palladium di-(sodium alizarine monosulfonate) palladium sulfonated alizarine Pd(QS)2 |

Origin of Product |

United States |

Ii. Methodologies for the Chemical Synthesis and Derivatization of Palladium Sulfonated Alizarine

Precursor Synthesis Strategies for Alizarin (B75676) Monosulfonate

The foundational step in producing palladium sulfonated alizarine is the synthesis of its organic ligand, alizarin monosulfonate, commonly known as Alizarin Red S. This is typically achieved through the sulfonation of alizarin.

Sulfonation Protocols for Alizarin

The direct sulfonation of alizarin is a common method for producing alizarin monosulfonate. One established protocol involves reacting alizarin powder with oleum (B3057394) (fuming sulfuric acid). google.com The reaction is initiated by adding alizarin to the oleum with stirring at room temperature. The reaction is exothermic, causing the temperature to rise. Subsequently, the mixture is heated to complete the reaction. google.com An alternative historical method involves the sulfonation of anthraquinone (B42736) with oleum to produce sodium anthraquinone-2-sulfonate, which is then fused with an alkali hydroxide (B78521) and a nitrate (B79036) to yield alizarin. sciencemadness.org

A typical laboratory-scale synthesis involves the following steps:

Alizarin powder is gradually added to oleum under constant stirring.

The reaction temperature is carefully monitored and controlled.

The mixture is heated for several hours to ensure complete sulfonation. google.com

The reaction can be summarized as: C₁₄H₈O₄ + H₂SO₄/SO₃ → C₁₄H₇NaO₇S + H₂O

The sulfonation primarily occurs at the 3-position of the alizarin molecule. stainsfile.com

Purification Techniques for Sulfonated Alizarin Intermediates

Following the sulfonation reaction, the resulting alizarin monosulfonate is often impure and requires purification. Commercial samples of Alizarin Red S can contain significant amounts of inorganic salts. rsc.org A common purification strategy involves the following steps:

Salting Out: The reaction mixture is poured into a concentrated sodium chloride solution. This causes the sodium salt of alizarin sulfonate to precipitate. google.com

Filtration: The precipitate is collected by filtration.

Washing: The collected solid is washed with ethanol (B145695) and ether to remove residual impurities. google.com

Drying: The purified sodium alizarin sulfonate is then dried.

For highly purified reagent-grade alizarin sulfonate, gel filtration chromatography using materials like Sephadex G-10 has been shown to be effective in removing inorganic salt impurities. rsc.org

Complexation Reactions with Palladium Precursors

The formation of the this compound complex involves the reaction of the synthesized alizarin monosulfonate with a palladium salt. The stoichiometry and reaction environment are critical factors that influence the final product.

Stoichiometric Control and Reaction Optimization

Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is crucial for optimizing the synthesis of this compound. webassign.net The complexation typically involves the coordination of two alizarin monosulfonate ligands to one palladium(II) ion, forming a Pd(QS)₂ complex, where QS represents the alizarin monosulfonate ligand. nih.gov

The reaction can be represented as: Pd²⁺ + 2 C₁₄H₇O₇S⁻ → [Pd(C₁₄H₇O₇S)₂]²⁻

Achieving the desired stoichiometry requires careful control over the molar ratios of the palladium precursor and the alizarin monosulfonate ligand. The reaction is often carried out in an aqueous solution where a palladium salt, such as palladium chloride, is added to a solution of sodium alizarin monosulfonate. smolecule.com The formation of the complex is often indicated by a color change. researchgate.net

| Parameter | Condition | Rationale |

| Molar Ratio (Pd:Ligand) | 1:2 | To favor the formation of the desired Pd(QS)₂ complex. nih.gov |

| pH | Often adjusted | The protonation state of the hydroxyl groups on the ligand is pH-dependent, which affects complexation. sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Temperature | Typically room temperature | To avoid decomposition of the complex, though some optimization may be required. |

Solvent Systems and Reaction Environment Influence

The choice of solvent system significantly impacts the complexation reaction. Water is a common solvent due to the water-solubility of sodium alizarin sulfonate. smolecule.comsigmaaldrich.com However, the use of mixed solvent systems, such as water-methanol or water-dioxane, has also been reported for studying the complexation of alizarin with various metal ions. nih.gov The polarity of the solvent can influence the solubility of the reactants and the stability of the resulting complex. nih.gov

The reaction environment, including the pH and the presence of other ions, can also play a critical role. The complexation of alizarin and its derivatives with metal ions is known to be pH-dependent. For instance, the formation of alizarin-metal complexes often involves the deprotonation of the phenolic hydroxyl groups, which is facilitated at specific pH ranges. nih.govmdpi.com

Post-Synthetic Modification and Functionalization Approaches

While the primary focus is on the synthesis of the this compound complex itself, the principles of post-synthetic modification can be applied to alter its properties. Post-synthetic modification refers to chemical transformations performed on a pre-existing coordination complex or framework. nih.govacs.org

For this compound, potential modifications could target either the palladium center or the alizarin sulfonate ligand. For example, the sulfonate group (–SO₃H) on the alizarin ligand offers a site for further functionalization. While specific examples for this compound are not extensively documented in the provided context, general strategies for modifying sulfonated compounds could be adapted. This could include converting the sulfonate group into other functional groups to modulate solubility, electronic properties, or binding affinity for specific targets. researchgate.net

Furthermore, the coordination sphere of the palladium ion could potentially be modified by introducing auxiliary ligands, although this would lead to a different complex than the target compound. The principles of ligand exchange or partial substitution could be explored in this context. rsc.org

| Modification Target | Potential Strategy | Desired Outcome |

| Sulfonate Group | Conversion to sulfonamide or sulfonate ester | Altered solubility and electronic properties. |

| Aromatic Rings | Electrophilic substitution (e.g., nitration, halogenation) | Modified steric and electronic properties of the ligand. |

| Palladium Center | Ligand exchange with other coordinating species | Formation of mixed-ligand complexes with different properties. |

It is important to note that any post-synthetic modification must be carefully designed to avoid decomposition of the parent complex.

Ligand Design Principles and Modifications

The design of ligands for palladium complexes is a strategic process that leverages fundamental principles of coordination chemistry to achieve desired structural and functional outcomes. In the context of sulfonated alizarin, the ligand framework offers multiple avenues for modification to control the properties of the final palladium complex. Alizarin (1,2-dihydroxyanthraquinone) and its sulfonated derivatives are classic examples of bidentate chelating agents, coordinating to a metal center via the two adjacent hydroxyl groups. uobaghdad.edu.iq The design and subsequent modification of these ligands are guided by several key principles.

A primary modification is the introduction of sulfonate (–SO₃H) groups to the alizarin backbone. This process, typically achieved by treating alizarin with a sulfonating agent like sulfuric acid, significantly enhances the aqueous solubility of the ligand and the resulting palladium complex. smolecule.com This is a critical design feature for applications in aqueous-phase catalysis or biological systems.

Further modifications often target the anthraquinone ring system to modulate the electronic and steric properties of the ligand. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for this purpose. nih.gov These reactions enable the site-selective introduction of various organic moieties, such as aryl or alkyl groups, onto the alizarin framework. nih.gov The choice of ancillary ligands on the palladium catalyst used for these modifications is crucial for controlling the reaction's efficiency and selectivity. For instance, phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can be tuned to influence the catalytic cycle. mdpi.com

Key principles guiding the design of these ligands include:

Denticity: Alizarin acts as a bidentate ligand. Ligand design can maintain this bidentate nature, which is well-suited for the square planar geometry preferred by Pd(II) ions. researchgate.netnih.gov

Electronic Effects: Introducing electron-donating or electron-withdrawing groups to the anthraquinone skeleton alters the electron density on the coordinating oxygen atoms. This directly influences the stability and reactivity of the palladium-ligand bond.

Steric Hindrance: The introduction of bulky substituents near the coordination site can create a specific steric environment around the palladium center. This can be used to control substrate access in catalytic applications or to stabilize the complex.

The table below summarizes these design principles and their intended effects on the ligand and resulting palladium complex.

| Design Principle | Modification Strategy | Intended Effect on Ligand/Complex | Relevant Synthetic Method | Citation |

| Solubility Enhancement | Introduction of sulfonate (–SO₃H) groups. | Increases aqueous solubility of the ligand and the final palladium complex. | Sulfonation with sulfuric acid. | smolecule.com |

| Electronic Tuning | Addition of electron-donating or electron-withdrawing groups to the aromatic rings. | Modulates the electron density at the metal center, affecting complex stability and catalytic activity. | Suzuki-Miyaura or Heck cross-coupling reactions. | nih.gov |

| Steric Control | Introduction of bulky groups (e.g., tert-butyl, phenyl) adjacent to the coordination site. | Influences the geometry of the complex and provides steric shielding to the metal center. | Palladium-catalyzed cross-coupling reactions. | mdpi.com |

| Geometric Preference | Maintaining the bidentate O,O-donor set of alizarin. | Favors the formation of stable, square planar Pd(II) complexes. | Complexation of the modified ligand with a Pd(II) salt (e.g., Pd(OAc)₂). | researchgate.netmdpi.com |

Exploration of Novel Palladium-Alizarin Congeners

The exploration of novel congeners—structurally related compounds—of palladium-alizarin is a key research direction for discovering new functionalities. This involves the synthesis of palladium complexes with ligands that are derivatives of alizarin or share similar structural motifs. The goal is to create a library of compounds with systematically varied properties.

One major route to generating congeners is through the derivatization of the alizarin core. Research has demonstrated the site-selective arylation of alizarin and its close congener, purpurin, using Suzuki-Miyaura cross-coupling reactions. nih.gov This allows for the synthesis of a range of palladium-anthraquinone complexes where the electronic and steric landscape is precisely altered. For example, reacting a halogenated alizarin precursor with various arylboronic acids in the presence of a palladium catalyst yields a family of aryl-substituted alizarin ligands, which can then be complexed with palladium. nih.gov

Beyond direct derivatization, congeners can also be explored by replacing the alizarin ligand entirely with other molecules that possess a similar bidentate, O,O-donor chelation site. Substituted salicylaldehydes, for instance, coordinate to Pd(II) through their carbonyl and deprotonated phenolato oxygen atoms, forming stable square planar complexes analogous to those of alizarin. mdpi.comnih.gov By synthesizing a series of palladium complexes with salicylaldehyde (B1680747) ligands bearing different substituents (e.g., -Br, -Cl, -F, -OMe), researchers can systematically study how these modifications affect the complex's properties. mdpi.comnih.gov

The table below presents examples of approaches to generate and study novel palladium-alizarin congeners.

| Congener Class | Ligand Example | Synthetic Approach for Ligand/Complex | Key Feature Explored | Citation |

| Arylated Anthraquinones | Phenyl-substituted Alizarin | Suzuki-Miyaura cross-coupling of a bromo-alizarin precursor with phenylboronic acid, followed by complexation with Pd(II). | Introduction of extended π-systems and steric bulk. | nih.gov |

| Substituted Salicylaldehydes | 3,5-Dibromo-salicylaldehyde | Reaction of Pd(CH₃COO)₂ with the deprotonated salicylaldehyde ligand. | Systematic variation of electronic properties through halogen substitution. | nih.gov |

| Alternative Pincer Ligands | Azo-thioether pincer ligand | Synthesis of an O,N,S donor ligand and subsequent complexation with [PdCl₂(CH₃CN)₂]. | Change in the donor atom set from O,O to O,N,S. | rsc.org |

| Fused-Ring Systems | Indenyl Ligands | Reaction of a [Pd(Ind)(μ-Cl)]₂ dimer with phosphine and isocyanide ligands. | Exploration of organometallic congeners with different hapticity and π-bonding. | mdpi.com |

These synthetic explorations are crucial for developing a deeper understanding of how the ligand architecture dictates the properties of palladium complexes, paving the way for the rational design of new compounds for specific applications.

Iii. Coordination Chemistry and Structural Elucidation of Palladium Sulfonated Alizarine Complexes

Characterization of Palladium-Alizarin Coordination Modes

The formation of palladium-sulfonated alizarine complexes is governed by the principles of coordination chemistry, where the palladium acts as a central metal atom and the sulfonated alizarine serves as a ligand. mdpi.com The specific atoms on the alizarine molecule that donate electrons to the palladium ion determine the coordination mode. In the case of alizarin (B75676) and its derivatives, the hydroxyl (-OH) and quinone (=O) groups are the primary sites for metal chelation. researchgate.netresearchgate.net

Chelation is a critical aspect of the coordination of palladium with sulfonated alizarine. The alizarin molecule can act as a bidentate ligand, meaning it can bind to the palladium ion through two separate donor atoms, typically the oxygen atoms of the adjacent hydroxyl and quinone groups. This forms a stable ring structure, a key characteristic of chelate complexes.

Table 1: Stability Constants of Various Metal-Alizarin Complexes This table is illustrative and based on findings for similar metal-alizarin complexes, not specifically palladium sulfonated alizarine.

| Metal Ion | Ligand | LogK1 | LogK2 | Method | Reference |

|---|---|---|---|---|---|

| Ca(II) | Alizarin | 4.58 | - | Potentiometric/Spectrophotometric | researchgate.net |

| Zn(II) | Alizarin | 11.34 | 9.04 | Potentiometric/Spectrophotometric | researchgate.net |

| Al(III) | Alizarin | 10.88 | - | Potentiometric/Spectrophotometric | researchgate.net |

| Fe(III), Cu(II), Pd(II), Co(II), Ni(II) | Alizarin Red S | 1:1 and/or 1:2 (M:L) ratios determined | Spectrophotometric | journalijar.com |

The presence of sulfonate (-SO3H) groups on the alizarin backbone significantly influences the coordination chemistry of the resulting palladium complexes. Sulfonate groups are known to affect the coordination behavior and structural features of metal complexes. researchgate.net The position of the sulfonate group can dictate the coordination geometry. For instance, in related sulfonated azo dyes, the sulfonate group can directly participate in coordination with the metal ion. researchgate.net This participation can lead to the formation of coordination polymers with varying dimensionalities (1D, 2D, or 3D). researchgate.net

The sulfonate group's electron-withdrawing nature can also impact the electronic properties of the alizarin ligand, which in turn can affect the stability and reactivity of the palladium complex. Furthermore, the sulfonate groups enhance the water solubility of the ligand and the resulting complex, a crucial property for applications in aqueous media. science.gov The interaction between palladium and sulfonated ligands has been explored in the context of creating water-soluble nanoparticles, where sulfonated N-heterocyclic carbenes stabilize palladium nanoparticles. science.gov

Chelation Behavior and Stability Constants

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to elucidate the structure and bonding within this compound complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between ligands and metal ions in solution. units.it 1H and 13C NMR can provide detailed information about the structure of the sulfonated alizarin ligand and how its chemical environment changes upon coordination to palladium. For example, the appearance of new signals or shifts in existing signals in the 1H NMR spectrum of a sulfonated polymer upon sulfonation can confirm the introduction of the -SO3H group. researchgate.net

In studies of palladium complexes, NMR is used to characterize the final products. researchgate.net For instance, in the study of palladium(II) complexes with other ligands, 1H and 31P NMR spectra are used to identify the resulting complexes in different solvents. rsc.org Titration of a cage-like compound containing palladium(II) centers with a sulfonated guest molecule showed significant shifts in the NMR signals, indicating the encapsulation of the guest and providing insight into the host-guest interactions. units.it Similarly, NMR studies of alizarin and its derivatives have been used to understand their structure and the effects of substituents. rsc.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as radicals and certain transition metal complexes. libretexts.orgnumberanalytics.com While palladium(II) is a d8 metal ion and typically forms diamagnetic square planar complexes (with no unpaired electrons), ESR can be instrumental in studying potential radical intermediates that may form during the synthesis or reactions of this compound complexes. dgk-ev.de

The formation of radical intermediates has been investigated in various palladium-catalyzed reactions, often initiated by photo-irradiation. nih.govnih.gov ESR spectroscopy can be used to detect and characterize these transient radical species, providing valuable mechanistic insights. numberanalytics.com For instance, in biochemical systems, ESR has been used to show the generation and decay of radicals during enzyme-mediated oxidations. libretexts.org Spin trapping techniques can be employed to stabilize highly reactive radicals, making them detectable by ESR. numberanalytics.comdgk-ev.de

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for studying the formation of metal-ligand complexes in solution. The formation of a palladium-sulfonated alizarine complex is typically accompanied by a change in the color of the solution, which corresponds to a shift in the UV-Vis absorption spectrum. nih.gov

By monitoring the changes in absorbance at specific wavelengths, one can study the stoichiometry and stability of the complex. journalijar.com For example, UV-Vis spectrophotometry has been used to determine palladium(II) concentrations by measuring the absorbance of its complexes. scirp.org The UV-Vis spectra of palladium(II) complexes with various amino acids show characteristic absorption maxima that are used to identify the coordination structure. researchgate.net In the case of alizarin and its derivatives, the UV-Vis spectrum is sensitive to the electronic structure, which is altered by the presence of substituents like sulfonate groups and by complexation with metal ions. nih.gov Spectroscopic studies of gallium(III) complexes with Alizarin Red S have shown changes in the UV/vis absorption and fluorescence spectra upon complexation, indicating the ligand's potential as a sensitive probe for the metal ion. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Crystal Engineering and Solid-State Structural Analysis

Crystal engineering provides a framework for designing and controlling the formation of solid-state structures through the understanding and application of intermolecular interactions. For this compound complexes, the combination of a transition metal center and a polyfunctional organic ligand—featuring hydroxyl, quinone, and sulfonate groups—offers numerous possibilities for the rational design of crystalline materials with specific topologies and properties.

While comprehensive single-crystal X-ray diffraction data for this compound is not extensively reported in the public domain, studies on the formation of palladium(II) complexes with Alizarin Red S (a common form of sulfonated alizarine) have confirmed the creation of solid-state materials. journalijar.com Research has indicated the formation of both 1:1 and 1:2 (metal-to-ligand) complexes in solution, which have been isolated and characterized as solid powders. journalijar.com

The characterization of these solid palladium-Alizarin Red S complexes has been undertaken using powder X-ray diffraction (PXRD). journalijar.com PXRD is an essential technique for identifying crystalline phases and confirming the formation of a new solid material. americanpharmaceuticalreview.com While it does not provide the atomic-level detail of SC-XRD, it is a valuable tool for assessing the crystallinity and phase purity of microcrystalline powders, which are often the initial products of synthesis. americanpharmaceuticalreview.comunesp.br The PXRD patterns of the synthesized palladium-Alizarin Red S materials have been used to confirm their solid-state nature, distinguishing them from the precursor materials. journalijar.com

| Analytical Technique | Information Obtained for this compound | Reference |

| Powder X-Ray Diffraction (PXRD) | Confirmation of the formation of solid, crystalline complexes. Used for phase identification of the synthesized material. | journalijar.com |

| Spectrophotometry | Determination of complex stoichiometry in solution (e.g., 1:1 and 1:2 Pd:Alizarin Red S). | journalijar.com |

This table summarizes the structural characterization methods applied to solid this compound complexes based on available research.

The detailed coordination geometry around the palladium(II) center in these complexes is anticipated to be square planar, a common configuration for Pd(II) ions. nih.gov The Alizarin Red S ligand likely acts as a bidentate chelating agent through the hydroxyl and adjacent quinone oxygen atoms.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in coordination chemistry. capes.gov.brscilit.comresearchgate.net Different polymorphs of a substance can exhibit distinct physical and chemical properties. The existence of polymorphism in palladium complexes has been well-documented, where variations in crystallization conditions can lead to different packing arrangements of the same molecule. capes.gov.briucr.org For instance, new polymorphic forms of a dinuclear palladium(II) complex with dimethylpyrazole have been selectively synthesized and characterized from X-ray powder diffraction data. capes.gov.brscilit.com

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. The intricate structure of the Alizarin Red S ligand, with its aromatic anthraquinone (B42736) core, hydroxyl groups, and a sulfonate group, provides multiple sites for such interactions.

π-π Stacking: The large, planar aromatic system of the anthraquinone core of the alizarin ligand is susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a common feature in the crystal structures of planar metal complexes and contribute significantly to the stability of the crystal lattice. In related palladium(II) complexes with anthraquinone-based ligands, π-π stacking has been observed to influence the crystal packing. researchgate.net

The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—is expected to result in a well-defined and stable three-dimensional supramolecular network for this compound. The specific nature of this assembly would determine the material's bulk properties. While a definitive crystal structure from single-crystal X-ray diffraction is needed for a complete understanding, the principles of crystal engineering and the known behavior of related systems provide a strong basis for predicting the key features of its solid-state arrangement.

Iv. Catalytic Activity and Mechanistic Investigations of Palladium Sulfonated Alizarine

Homogeneous Catalysis in Organic Transformations

As a homogeneous catalyst, palladium sulfonated alizarin (B75676) operates in the same phase as the reactants, typically in an aqueous medium. nih.govresearchgate.net This characteristic is crucial for its application in the hydrogenation of biological molecules and other water-soluble substrates. nih.gov

Palladium sulfonated alizarin demonstrates notable catalytic activity in the hydrogenation of unsaturated organic compounds. nih.govsmolecule.com This process involves the addition of hydrogen across double or triple bonds in the substrate molecule. The catalyst facilitates the reduction of various functional groups, proving effective in the hydrogenation of unsaturated fatty acids and other organic molecules. smolecule.comsamaterials.com

A key application is the hydrogenation of unsaturated phospholipids (B1166683). nih.gov The catalyst, activated under hydrogen gas, rapidly hydrogenates multibilayer liposomes of dioleoyl- and dilinolenoylphosphatidylcholine at room temperature and atmospheric pressure. nih.gov The reduction of polyunsaturated fatty acids leads to the formation of a mixture of positional cis and trans isomers, which are subsequently reduced to saturated fatty acids as the reaction proceeds. nih.gov

The table below summarizes the hydrogenation of various unsaturated phospholipids catalyzed by palladium sulfonated alizarin.

| Substrate | Relative Hydrogenation Rate | Product Characteristics |

| Dioleoylphosphatidylcholine | Similar to Dilinolenoylphosphatidylcholine | Not specified |

| Dilinolenoylphosphatidylcholine | Similar to Dioleoylphosphatidylcholine | Mixture of positional cis and trans isomers, eventually saturated fatty acids. nih.gov |

| Dilinoleoylphosphatidylcholine (B162881) | Slightly slower | Not specified |

| 1-Palmitoyl-2-oleoylphosphatidylcholine (B1240222) | Slightly slower | Not specified |

| Dioleoylphosphatidylethanolamine | Slower than phosphatidylcholine species | Not specified |

This table synthesizes data on the relative hydrogenation rates of different phospholipids as catalyzed by palladium sulfonated alizarin, based on available research findings. nih.gov

The scope of palladium sulfonated alizarin as a hydrogenation catalyst extends to various unsaturated substrates. nih.govsmolecule.com However, its specificity is influenced by the nature of the substrate and the reaction conditions. For instance, in the hydrogenation of phospholipids, the catalyst shows a preference for certain molecular species over others. nih.gov Dioleoylphosphatidylethanolamine is hydrogenated more slowly than the corresponding phosphatidylcholine species. nih.gov This suggests that the head group of the phospholipid influences its susceptibility to hydrogenation.

Furthermore, the physical state of the lipid substrate can affect the reaction rate. Phospholipids in a bilayer phase appear to be slightly more susceptible to catalytic hydrogenation than those in a hexagonal II phase. nih.gov This highlights the importance of the substrate's organization in the catalytic process. While effective for C=C double bonds, palladium-based catalysts, in general, are more selective towards hydrogenating C=C double bonds over C=O bonds. nih.gov

The versatility of palladium catalysts is also demonstrated in their application to a wide range of reducible functional groups, including the reduction of nitro groups, deprotection of Cbz groups, and dehalogenation reactions. beilstein-journals.org The table below illustrates the broad substrate scope of palladium catalysts in hydrogenation.

| Substrate Type | Specific Examples | Catalyst System | Key Findings |

| Unsaturated Phospholipids | Dioleoylphosphatidylcholine, Dilinolenoylphosphatidylcholine | Palladium di(sodium alizarine monosulphonate) | Rapid hydrogenation at 20°C and 1 atm H₂. nih.gov |

| Unsaturated Fatty Acids | Oleic Acid, Linoleic Acid | Palladium sulfonated alizarine | Facilitates hydrogenation. smolecule.com |

| α,β-Unsaturated Carbonyls | Benzalacetone, Benzalacetophenone | Pd/Pd black membrane electrode | Selective hydrogenation of C=C over C=O bonds. nih.gov |

| Alkynes | Acetylene | Pd/γ-Al₂O₃ | Selective hydrogenation to ethylene. researchgate.net |

| Indoles | Unprotected indoles | Palladium complex with Brønsted acid activator | Efficient asymmetric hydrogenation. nih.gov |

| Lactones | Various lactones | Palladium trifluoroacetate (B77799) with chiral ligand | Asymmetric hydrogenation under base-free conditions. nih.gov |

This interactive table provides an overview of the diverse substrates that can be hydrogenated using palladium-based catalysts, including palladium sulfonated alizarin, and summarizes key findings from various studies.

Palladium-catalyzed reactions can exhibit high degrees of regioselectivity and stereoselectivity. For instance, in the hydrosulfonylation of allenes, a palladium(0) catalyst achieves a high level of both, leading to the formation of linear E-allylic sulfones. nih.gov While specific data on the regioselectivity and stereoselectivity of palladium sulfonated alizarin itself is limited in the provided context, the broader family of palladium catalysts is known for its ability to control these aspects of a reaction. nih.govnih.gov For example, palladium-pincer complexes have been used for the regio- and stereoselective allylation of sulfonylimines. nih.gov The stereoselectivity of these reactions can be very high, depending on the specific allylic precursor used. nih.gov In the context of hydrogenation, the reduction of polyunsaturated fatty acids by palladium sulfonated alizarin produces a variety of positional cis and trans isomers, indicating a degree of stereochemical influence, though not perfectly selective. nih.gov

Scope and Substrate Specificity in Hydrogenation Reactions

Mechanistic Pathways of Catalytic Hydrogenation

Understanding the mechanistic pathways of hydrogenation is crucial for optimizing catalytic processes and designing more efficient catalysts.

Following substrate adsorption, the transfer of hydrogen from the catalyst to the substrate occurs. This process can proceed through various intermediates. nih.govnih.gov In some palladium-catalyzed hydrogenations, a key intermediate is a palladium-hydride (Pd-H) species. nih.gov The formation of this active species can be facilitated by additives such as a strong Brønsted acid, which can lower the energy barrier for both Pd-H generation and the subsequent hydrogenation step. nih.gov

The transfer of hydrogen can occur through different pathways. One proposed mechanism involves a heterolytic cleavage of the Pd-H bond, generating a hydride ion (H⁻) that then reduces the substrate. nih.gov Another possibility is a stepwise outer-sphere and ionic hydrogenation mechanism. nih.gov Isotope-labeling studies have been instrumental in elucidating these pathways, for instance, by showing the formation of an iminium salt as a significant intermediate in the hydrogenation of indoles. nih.gov The dynamics of hydrogen transfer are also influenced by the solvent, with polar solvents often stabilizing ionic intermediates. nih.gov

Role of Reaction Conditions in Product Distribution and By-product Formation (e.g., Free Radicals)

The catalytic performance of this compound, also known as Palladium di(sodium alizarinmonosulfonate), is highly sensitive to the specific reaction conditions employed. The interplay between the catalyst, substrates, and the reaction environment, particularly the presence of molecular hydrogen and oxygen, can lead to complex reaction pathways and the formation of various products and by-products. nih.gov Research has revealed that the catalyst's interaction with hydrogen and oxygen can generate at least four distinct products, two of which have been identified as free radicals. nih.gov

This complexity necessitates precise control over the reaction environment to steer the catalytic process towards the desired product and minimize the formation of unwanted side products. nih.gov For instance, in hydrogenation reactions, pretreating the catalyst solution is a critical step. nih.gov A procedure involving partial hydrogenation of the palladium complex followed by air oxidation can produce a catalyst form that is stable in air and retains its hydrogenation activity for several days. nih.gov This pre-treated catalyst initiates the hydrogenation of substrates like unsaturated lipids without an induction period, allowing for precise timing of the reaction. nih.gov

Factors such as temperature and pressure also play a significant role in product distribution and the potential generation of by-products like free radicals. smolecule.com The formation of these radical species underscores the complex redox behavior of the palladium center within the alizarin complex under catalytic conditions. Careful optimization of these parameters is therefore essential for achieving high selectivity and yield in reactions catalyzed by this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the efficiency and mechanism of a catalyst. For this compound, the reaction rate is significantly influenced by variables such as catalyst concentration and the chemical structure of the substrate.

The structure of the substrate has a profound impact on the reaction kinetics. In the hydrogenation of unsaturated fatty acids catalyzed by this compound, the accessibility of the unsaturated bonds to the water-soluble catalyst is a critical factor. nih.gov For example, when hydrogenating lipids within biological membranes, differences in local microviscosity, the phase of the lipid assembly, and protein-lipid interactions can affect how easily the catalyst can reach the target double bonds. nih.gov Similarly, the lipophilicity and electronic properties of a substrate can dictate its partitioning into the catalyst's immediate environment and its reactivity, thereby influencing the reaction rate. chemrxiv.orgchemrxiv.org More accessible or reactive substrates will generally lead to higher reaction rates. nih.govsmolecule.com

Table 1: Factors Influencing Reaction Rates in Catalysis with this compound This table illustrates the general, qualitative effects of catalyst concentration and substrate properties on reaction rates, based on established catalytic principles and specific observations.

| Parameter | Condition | Effect on Reaction Rate | Rationale | Source(s) |

| Catalyst Concentration | Low to Optimal | Increase | More active sites available for reaction. | researchgate.net |

| Above Optimal | Plateau or Decrease | Potential for catalyst aggregation or inhibition. | researchgate.net | |

| Substrate Structure | High Accessibility | Increase | Easier for the catalyst to reach the reactive site. | nih.gov |

| Steric Hindrance | Decrease | Physical blocking of the reactive site from the catalyst. | nih.gov | |

| Electron-donating groups | Varies (Increase/Decrease) | Alters the electronic character of the reactive site, affecting its interaction with the palladium center. | chemrxiv.org | |

| Electron-withdrawing groups | Varies (Increase/Decrease) | Alters the electronic character of the reactive site, affecting its interaction with the palladium center. | chemrxiv.org |

This is an interactive table. Click on the headers to explore the data.

The activation energy (Ea) and thermodynamic parameters such as enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) are crucial for a quantitative understanding of a catalytic reaction's feasibility and kinetics. The activation energy represents the minimum energy barrier that reactants must overcome for a reaction to occur. Catalysts, including this compound, function by providing an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction rate. lidsen.com

These parameters are typically determined from the temperature dependence of the reaction rate constant (k), often through the Arrhenius equation or the Eyring equation from transition state theory. lidsen.comresearchgate.net

Activation Energy (Ea): A lower Ea value signifies a more efficient catalytic process.

Enthalpy of Activation (ΔH):* Represents the change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS):* Reflects the change in disorder in forming the transition state. A positive ΔS* suggests a more disordered transition state, while a negative value indicates a more ordered one.

Gibbs Free Energy of Activation (ΔG):* Combines the enthalpy and entropy effects (ΔG* = ΔH* - TΔS*) and is the ultimate determinant of the reaction rate at a given temperature.

While these parameters are vital, specific experimental values for the activation energy and thermodynamic functions for reactions catalyzed by this compound are not extensively reported in the reviewed literature. However, studies on related palladium-based catalytic systems demonstrate the principles. For example, in bimetallic Pt-Pd nanoparticle catalysts, the activation energy is shown to be dependent on the nanoparticle size and composition. d-nb.info It is expected that the activation energy for a reaction involving this compound would similarly be influenced by the precise coordination environment of the palladium ion and its interaction with the substrate.

Table 2: Conceptual Thermodynamic Parameters in Catalysis This table outlines the key thermodynamic parameters and their significance in a catalytic reaction.

| Parameter | Symbol | Significance | Source(s) |

| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. A lower value indicates higher catalytic efficiency. | lidsen.com |

| Enthalpy of Activation | ΔH | The heat absorbed or released in forming the transition state from the reactants. | researchgate.net |

| Entropy of Activation | ΔS | The change in the degree of randomness or disorder when the reactants form the transition state. | researchgate.net |

| Gibbs Free Energy of Activation | ΔG* | The overall energy barrier of the reaction, combining enthalpy and entropy. Directly relates to the reaction rate constant. | researchgate.net |

This is an interactive table. Click on the headers to explore the data.

V. Applications in Biochemical Systems and Membrane Biology Research

Modulation of Lipid Composition in Biological Membranes

This catalyst facilitates the saturation of fatty acid chains, altering the fundamental composition of biological membranes.

Palladium sulfonated alizarine has been effectively used for the in situ hydrogenation of lipids within isolated chloroplasts, specifically targeting the thylakoid membranes. portlandpress.comresearchgate.net This technique allows for the selective modification of the degree of unsaturation in membrane lipids under isothermal conditions. core.ac.uk For instance, a 30-minute catalytic hydrogenation of pea thylakoids resulted in a significant reduction of the C-18 fatty acid double bond index from 5.2 to 1.1. portlandpress.com This controlled saturation of fatty acids in chloroplast membranes has proven to be a powerful method for examining the link between the level of fatty acid unsaturation and the heat stability of chloroplasts. capes.gov.br The catalyst, a sulphonated alizarine complex of Pd(II), has been shown to hydrogenate the fatty acyl residues of the major lipid classes within chloroplast suspensions. researchgate.net

Researchers have successfully employed palladium di-(sodium alizarine monosulfonate) to hydrogenate unsaturated fatty acids in the membranes of living Tetrahymena mimbres cells. nih.govcapes.gov.br A key finding is the catalyst's selectivity for the surface membrane. Using a low catalyst concentration (20 µg/ml), a hydrogenation of over 20% of the surface membrane lipid double bonds was achieved with minimal impact on intracellular membranes. nih.gov This selective modification of the plasma membrane is particularly valuable for studying the effects of fluidity on its specific properties. nih.gov However, it was noted that substances secreted by Tetrahymena, such as mucus and soluble proteins, can inhibit the hydrogenation process, although this can be overcome with higher catalyst concentrations. nih.gov While the method allows for significant surface modification, cell viability can be compromised if hydrogenation proceeds beyond trace levels, especially after prolonged incubation with the catalyst. nih.gov

In Situ Hydrogenation of Membrane Lipids in Isolated Organelles (e.g., Chloroplasts)

Investigations into Membrane Fluidity and Functional Consequences

By altering the lipid saturation, researchers can investigate the resulting changes in the physical state of the membrane and its impact on biological processes.

A direct correlation exists between the degree of lipid saturation and the biophysical properties of the membrane, such as fluidity and phase behavior. libretexts.org Catalytic hydrogenation of membrane lipids leads to an increase in the saturation of fatty acyl chains, which in turn increases the structural order (decreases fluidity) of the membrane. nih.gov This effect has been demonstrated using techniques like fluorescence polarization. nih.gov

Studies using differential scanning calorimetry (DSC) on hydrogenated thylakoid membranes revealed that decreasing the unsaturation level leads to the formation of gel-phase lipid domains, indicating a less fluid membrane. portlandpress.com This increased saturation raises the temperature at which lipid phase separation occurs. liverpool.ac.uk For instance, hydrogenating thylakoid lipids increased the threshold temperature for the breakdown of membrane protein complexes from 30°C to 40°C. portlandpress.com These findings demonstrate that as lipid saturation increases, the membrane becomes more ordered and less fluid, and its phase transition temperatures are shifted upwards. portlandpress.comliverpool.ac.uk

Table 1: Effect of Hydrogenation on Thylakoid Membrane Properties

| Parameter | Control Thylakoids | Hydrogenated Thylakoids (30 min) |

| C-18 Double Bond Index | 5.2 | 1.1 |

| Membrane State | Fluid | Appearance of gel-phase separated lipid |

| Protein Complex Dissociation Temperature | 30°C | 40°C |

| Data sourced from research on isolated pea thylakoids. portlandpress.com |

The saturation level of thylakoid membrane lipids, as modified by this compound, has a significant impact on the function of embedded electron transport chains. Mild hydrogenation (up to 20% saturation) of thylakoid membranes leads to increased thermal stability, raising the temperature threshold at which heat-induced stimulation of Photosystem I (PS I)-mediated electron transport occurs. capes.gov.br However, more extensive lipid saturation (above 35%) completely prevents this heat-induced increase in electron flow to PS I. capes.gov.br

Furthermore, hydrogenation of thylakoid lipids in pea chloroplasts has been shown to enhance the stability of Photosystem II (PS II) activity against heat stress, a finding confirmed by both chlorophyll (B73375) fluorescence kinetics and calorimetry. portlandpress.com Conversely, other studies have reported that saturation of lipids in intact chloroplasts can reduce the activity of the photosynthetic electron transport. core.ac.uk It has been suggested that the saturation of fatty acids can impede the electron flow from the primary quinone acceptor (QA) to the plastoquinone (B1678516) (PQ) pool in PS II. core.ac.uk These findings highlight the critical role that the high degree of unsaturation in thylakoid lipids plays in maintaining the optimal function and stability of the photosynthetic apparatus. capes.gov.brcore.ac.uk

Correlation between Lipid Saturation and Membrane Biophysical Properties

Accessibility and Localization within Complex Biological Matrices

The effectiveness and selectivity of this compound as a hydrogenation catalyst in biological systems are largely determined by its accessibility and localization. As a water-soluble and generally membrane-impermeant complex, its action is often localized to the outer surface of cells or organelles. core.ac.uknih.gov This property is advantageous for selectively modifying the plasma membrane of living cells without immediately affecting internal membranes. nih.gov

In studies with the cyanobacterium Synechocystis, hydrogenation was reportedly confined to the plasma membrane, which is the most cold-sensitive part of the cell. pnas.org This surface-level reaction allowed researchers to specifically probe the role of the plasma membrane as a sensor for environmental stress. pnas.org Similarly, in the protozoan Tetrahymena, low concentrations of the catalyst resulted in significant hydrogenation of the surface membrane while leaving intracellular membranes largely unmodified. nih.gov However, materials secreted by cells, such as mucus, can inhibit the catalyst's action, indicating that the immediate pericellular environment can modulate its accessibility to the membrane surface. nih.gov The bulky and amphipathic nature of the catalyst molecule is thought to be the reason for its inability to readily penetrate the cell interior. core.ac.uk

Factors Influencing Catalyst Accessibility to Membrane Regions and Lipid Pools

The accessibility of the this compound catalyst to specific regions of a membrane or to distinct lipid pools is a primary determinant of the outcome of membrane hydrogenation. nih.govresearchgate.net Differences in accessibility can stem from the chemical composition and organization of the membrane. The precise localization of the catalyst is crucial; for instance, a catalyst positioned within the cell cytosol would have limited interaction with signals or substrates outside the cell membrane, particularly those with low permeability. nih.gov

The nature of the phospholipid headgroups and the degree of unsaturation in the fatty acid chains significantly influence the rate of hydrogenation. Studies on multibilayer liposomes have revealed varying hydrogenation rates for different phospholipid species. For example, dioleoylphosphatidylcholine and dilinolenoylphosphatidylcholine are hydrogenated at similar rates, whereas dilinoleoylphosphatidylcholine (B162881) and 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) are hydrogenated more slowly. nih.gov Furthermore, the catalyst demonstrates different affinities for various headgroups, with dioleoylphosphatidylethanolamine being hydrogenated more slowly than its phosphatidylcholine counterpart at the same temperature. nih.gov Strong interactions between proteins and lipids can also create distinct lipid pools, potentially shielding some lipids from the catalyst and thus affecting the hydrogenation pattern. nih.govresearchgate.net

| Phospholipid Species | Relative Hydrogenation Rate | Source(s) |

| Dioleoylphosphatidylcholine | Fast | nih.gov |

| Dilinolenoylphosphatidylcholine | Fast | nih.gov |

| Dilinoleoylphosphatidylcholine | Slower | nih.gov |

| 1-Palmitoyl-2-oleoylphosphatidylcholine | Slower | nih.gov |

| Dioleoylphosphatidylethanolamine | Slower (than phosphatidylcholine equivalent) | nih.gov |

Effects of Local Microviscosity and Liquid Crystalline Phases on Catalysis in Biological Systems

The phase of the lipid bilayer is a critical factor. Research indicates that phospholipids (B1166683) are more readily hydrogenated when they are in a bilayer phase compared to a hexagonal II phase. nih.gov This suggests that the structural arrangement of the lipids directly impacts their accessibility to the catalyst. A key transition is from the more ordered gel phase to the disordered liquid crystalline phase. This transition increases the fluidity of the membrane, allowing for freer movement of the lipid acyl chains. rsc.orgrsc.org This increased dynamism facilitates the exposure of unsaturated bonds within the fatty acid chains to the catalyst's active sites, leading to a dramatic increase in catalytic activity. rsc.orgrsc.org Studies using palladium nanoparticles encapsulated within liposomes have shown a significant rise in the conversion yield of substrates as the temperature increases to induce the gel-to-liquid crystalline phase transition. rsc.orgrsc.org This highlights that the enhanced molecular motion within the liquid crystalline state is a primary driver of increased catalytic efficiency in membrane systems. rsc.org

| Membrane Property | Effect on Catalysis | Mechanism | Source(s) |

| Local Microviscosity | Higher microviscosity can decrease reaction rates. | Hinders diffusion of reactants (unsaturated lipids) to the catalyst and products away from it. | acs.orgacs.org |

| Liquid Crystalline Phase (vs. Gel Phase) | Dramatically increases catalytic activity. | Allows for freer movement of lipid acyl chains, increasing exposure of unsaturated bonds to the catalyst. | rsc.orgrsc.org |

| Bilayer Phase (vs. Hexagonal II Phase) | Higher susceptibility to hydrogenation. | The structural arrangement in the bilayer phase makes unsaturated bonds more accessible to the water-soluble catalyst. | nih.gov |

Vi. Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. In the study of Palladium Sulfonated Alizarine, also known as a Palladium(II)-Alizarin Red S complex, DFT calculations are crucial for understanding its fundamental characteristics.

Research into the Pd(II)-Alizarin Red S system has utilized DFT to explore its ground state geometries and excited state properties. core.ac.uk A key area of investigation is the coordination mode of the Alizarin (B75676) Red S (ARS) ligand to the palladium(II) center. Two primary coordination modes are typically considered: the hydroxy-keto coordination, which involves the carbonyl group and the adjacent hydroxyl group, and the catechol coordination, involving two adjacent hydroxyl groups. core.ac.uk The stability of these coordination modes is highly dependent on factors like pH, which influences the deprotonation state of the ligand. core.ac.uk

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (xc) functional and the basis set. Studies have systematically tested various functionals to determine which ones best reproduce experimental data, such as UV-Vis absorption spectra. For Pd(II)-ARS complexes, functionals like M06 and CAM-B3LYP have been shown to provide good estimates of experimental absorption wavelengths when paired with basis sets like 6-311+g(d,p) or TZVP. core.ac.uk These calculations reveal that the main electronic transitions observed in the visible spectrum are typically of a π–π* character, localized on the anthraquinone (B42736) ring of the alizarin ligand. core.ac.uk

DFT also provides detailed information on the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. biointerfaceresearch.com Analysis of the electron density distribution and molecular electrostatic potential can further identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. conicet.gov.ar

Table 1: Performance of Selected DFT Functionals in Predicting UV-Vis Wavelengths for a Pd(II)-Alizarin Red S Complex This table is representative of findings discussed in the literature, illustrating how different computational methods are compared against experimental data. core.ac.uk

Table 2: Calculated DFT Parameters for a Hypothetical this compound Complex This table illustrates typical data generated from DFT calculations on metal complexes. biointerfaceresearch.comconicet.gov.ar

Molecular Dynamics Simulations of this compound Interactions with Substrates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in a condensed phase, such as in solution, and model its interactions with various substrates, like biological macromolecules or material surfaces. researchgate.net

An MD simulation begins by placing the molecule of interest within a simulation box, which is typically filled with solvent molecules (e.g., water) to mimic experimental conditions. nih.gov The system's trajectory is then calculated by numerically solving Newton's equations of motion for every atom, governed by a "force field"—a set of parameters that defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions.

MD simulations provide valuable insights into the stability of the complex-substrate system. nih.gov By monitoring metrics like the Root Mean Square Deviation (RMSD), researchers can assess whether the complex remains stably bound to the substrate or detaches over the simulation time. nih.gov Analysis of the interactions between the palladium complex and the substrate can reveal the specific forces driving the binding, such as hydrogen bonds, π-π stacking, or electrostatic interactions. researchgate.netnih.gov For instance, simulations can quantify the number and lifetime of hydrogen bonds between the hydroxyl or sulfonate groups of the ligand and a protein's active site. researchgate.net

The results from MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics with Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov This provides a quantitative estimate of the binding affinity between the palladium complex and a substrate, which is crucial for applications in drug design or sensor development.

Table 3: Representative Data from a Hypothetical MD Simulation of this compound with a Substrate This table illustrates the type of quantitative analysis derived from MD simulation trajectories to characterize intermolecular interactions. researchgate.netnih.gov

Computational Modeling of Catalytic Mechanisms and Transition States

Computational modeling, primarily using DFT, is an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving palladium complexes. For a potential catalyst like this compound, these methods can map the entire catalytic cycle, identify key intermediates, and determine the rate-limiting steps by calculating the energies of transition states. researchgate.net

A typical approach involves proposing a plausible catalytic cycle based on known organometallic reaction steps, such as oxidative addition, migratory insertion, and reductive elimination. researchgate.netacs.org The geometry of each species along the reaction coordinate—reactants, intermediates, transition states, and products—is then optimized to find the lowest energy structure. Transition states, which represent the energy maxima between stable intermediates, are located and verified by frequency calculations (a valid transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

For instance, in a hypothetical carbonylation reaction catalyzed by this compound, DFT could be used to compare different pathways, such as a "hydride cycle" versus an oxidative cycle. acs.org The calculations would reveal the energetics of key steps like the insertion of an alkene into a Pd-H bond or the insertion of carbon monoxide into a Pd-alkyl bond. acs.org Such studies can explain experimental observations regarding selectivity and reactivity and guide the rational design of more efficient catalysts. nsf.gov

Table 4: Hypothetical DFT-Calculated Energy Profile for a Catalytic Cycle Involving this compound This table illustrates how computational chemistry is used to quantify the thermodynamics and kinetics of individual steps in a complex catalytic reaction, identifying the most energetically demanding step. researchgate.netacs.org

Vii. Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Utilizing Palladium Sulfonated Alizarine Motifs

The future development of catalytic systems based on this compound motifs is a promising area of research. The inherent properties of the ligand, such as the sulfonate group and the dihydroxyanthraquinone structure, could be leveraged to create catalysts with unique activities, selectivities, and applications, particularly in aqueous-phase and green chemistry.

Palladium complexes are renowned for their catalytic prowess in a wide array of chemical transformations, most notably in carbon-carbon bond-forming cross-coupling reactions. dicp.ac.cn The performance of these catalysts is heavily dependent on the nature of the ligands coordinated to the palladium center. The alizarin (B75676) sulfonate ligand offers several advantageous features. The sulfonate groups can impart water solubility to the complex, enabling catalysis in aqueous media, which is a key goal of green chemistry. nih.gov Water-soluble catalysts simplify product separation and catalyst recycling.

Research could focus on designing catalysts where the alizarin framework is not just a passive scaffold but an active participant in the catalytic cycle. The hydroxyl and quinone moieties can modulate the electronic properties of the palladium center, thereby influencing its reactivity and selectivity. For instance, in reactions like Suzuki-Miyaura or Heck coupling, the electronic nature of the palladium complex is crucial for the efficiency of oxidative addition and reductive elimination steps. dicp.ac.cn The development of palladium catalysts with sulfonated N-heterocyclic carbene or phosphine (B1218219) ligands has already demonstrated the benefits of water-solubilizing groups for reactions in aqueous solvents. nih.gov Exploring the alizarin sulfonate motif could provide a new class of ligands with different steric and electronic profiles.

Future investigations may also explore the use of these catalytic systems in novel reactions. Palladium nanoparticles (PdNPs), for example, are effective catalysts for hydrogenation and Suzuki cross-coupling reactions. researchgate.net The this compound complex could serve as a precursor for the in-situ formation of highly dispersed and stabilized PdNPs or act as a capping agent itself, preventing aggregation and enhancing catalytic lifetime.

Integration into Advanced Biochemical Probes and Assays

The structural characteristics of this compound make it a compelling candidate for the design of next-generation biochemical probes and assays. Alizarin and its sulfonated derivative, Alizarin Red S, are well-known dyes used in biochemical studies, particularly for their ability to form colored complexes with metal ions and to stain calcium deposits in bone and tissue. conicet.gov.ar The integration of a palladium atom into this structure could introduce novel signaling mechanisms, such as catalytic signal amplification or electrochemical detection, leading to highly sensitive and selective analytical tools.

Future research could focus on developing colorimetric or fluorometric probes for specific analytes. The interaction of a target molecule with the this compound complex could induce a change in the coordination environment of the palladium or perturb the electronic structure of the alizarin chromophore, resulting in a detectable change in its absorption or emission spectrum. researchgate.net Probes have been developed based on palladium-involved reactivity for the detection of ions in living cells. researchgate.net The alizarin framework provides a scaffold that has been successfully employed in sensors for various metal ions and biomolecules. conicet.gov.ar

An emerging direction is the development of "catalytic sensors." In such a system, the palladium center of the complex could be designed to be catalytically inactive until it interacts with a specific analyte. This binding event would switch on the catalytic activity of the palladium, which could then process a substrate to generate a strong, easily detectable signal (e.g., a colored or fluorescent product). This approach offers the potential for significant signal amplification and extremely low detection limits. The development of probes for palladium itself has utilized catalytic depropargylation to release a fluorophore, demonstrating the viability of catalytic sensing mechanisms. researchgate.net

Furthermore, the compound could be used to develop electrochemical biosensors. The palladium center is redox-active, and its electrochemical potential could be sensitive to the binding of target analytes. This would allow for the development of label-free electrochemical assays with high sensitivity.

Exploration of this compound in Supramolecular Chemistry and Nanomaterials Research

The multifaceted nature of this compound provides a rich platform for exploration in the fields of supramolecular chemistry and nanomaterials. The molecule contains all the essential components for directed self-assembly and for interfacing with nanomaterials: a metal coordination site, an extended aromatic system capable of π-stacking, and ionic sulfonate groups that can engage in electrostatic interactions and confer aqueous solubility.

In supramolecular chemistry , this compound could be used as a versatile building block (a "tecton") for the construction of complex, ordered architectures. nih.gov The palladium center can coordinate with various donor ligands, while the alizarin backbone can participate in host-guest interactions or π-π stacking. This could lead to the formation of discrete molecular cages, tubes, or extended polymeric networks. nih.gov The properties of such supramolecular assemblies are highly dependent on their building blocks. nih.gov For example, self-assembled palladium cages have been shown to encapsulate guest molecules, functioning as nanoscopic containers. nih.gov The specific geometry and electronic nature of the alizarin ligand could lead to novel host-guest systems with unique recognition properties.

In nanomaterials research , this compound could be employed as a functional surface ligand or capping agent for the synthesis of palladium nanoparticles (PdNPs). researchgate.net The development of PdNPs with controlled size, shape, and surface properties is critical for their application in catalysis, sensing, and medicine. rsc.orgnih.gov The alizarin sulfonate moiety could offer several benefits:

Stabilization : The ligand can coordinate to the nanoparticle surface, preventing aggregation and controlling particle growth.

Solubility : The sulfonate groups would render the nanoparticles dispersible in water, which is crucial for many biological and catalytic applications. nih.gov

Functionality : The exposed alizarin unit on the nanoparticle surface could act as a docking site for other molecules, a chromophore for optical applications, or a recognition element for sensing.

Future work could involve synthesizing PdNPs in the presence of this compound to create stable, water-soluble, and catalytically active nanomaterials. These functionalized nanoparticles could then be explored for applications ranging from targeted drug delivery, where the alizarin moiety recognizes a biological target, to advanced catalytic systems where the nanoparticles are the active component.

Q & A

Q. Experimental Design :

- Controlled Sulfonation : Vary sulfonation time/temperature and characterize via elemental analysis.

- Catalytic Testing : Compare turnover frequency (TOF) and Pd leaching across sulfonation levels .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- UV-Vis : Confirms ligand-to-metal charge transfer (LMCT) bands (e.g., 450–500 nm for Pd-alizarine complexes) .

- FT-IR : Identifies sulfonate groups (asymmetric S-O stretching at 1170–1250 cm⁻¹) and Pd-N/O bonds (600–800 cm⁻¹) .

- XPS : Validates Pd oxidation state (e.g., Pd 3d₅/₂ at 337.5 eV for Pd²⁺) and sulfur environment .

Data Contradictions : Discrepancies in Pd oxidation states (XPS vs. XRD) may arise from surface vs. bulk analysis; use complementary techniques .

Advanced: How do environmental factors (pH, temperature) affect the stability of this compound in aqueous catalytic systems?

Methodological Answer:

- pH Stability :

- Thermal Stability : Decomposition above 80°C (TGA data) correlates with Pd reduction, confirmed via XRD .

Experimental Design : Conduct accelerated aging studies (pH 2–12, 25–100°C) coupled with ICP-MS to quantify Pd loss .

Basic: What are the known environmental or health risks associated with this compound, and how should labs mitigate them?

Methodological Answer:

- Palladium Toxicity : Pd nanoparticles may induce oxidative stress in biological systems. Use fume hoods and PPE during synthesis .

- Waste Management : Chelating resins (e.g., thiourea-functionalized) recover Pd from aqueous waste, reducing environmental discharge .

Data Gap : Long-term ecotoxicity data are limited; prioritize life-cycle assessments in disposal protocols .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

Contradictions often stem from:

- Synthetic Variability : Differences in sulfonation methods (e.g., batch vs. flow reactors) alter active site density .

- Substrate Scope : Catalytic performance varies with substrate hydrophobicity. Normalize TOF using logP values .

- Characterization Depth : Incomplete Pd loading quantification (e.g., neglecting surface vs. bulk Pd via XPS/ICP-MS) skews comparisons .

Recommendation : Adopt standardized reporting metrics (e.g., TOF, Pd leaching %, turnover number) and publish raw characterization data .

Basic: What computational models are used to predict the electronic structure of this compound?

Methodological Answer:

- DFT Calculations : Model Pd coordination geometry (e.g., square-planar vs. tetrahedral) and electron density maps for sulfonate groups .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous media to optimize catalytic conditions .

Validation : Compare computed UV-Vis spectra with experimental data to refine models .

Advanced: What strategies improve the recyclability of this compound without compromising activity?

Methodological Answer:

- Cross-Linking : Introduce covalent bonds (e.g., glutaraldehyde) between sulfonated polymers to reduce Pd leaching .

- Support Immobilization : Anchor the complex on mesoporous silica or graphene oxide to enhance mechanical stability .

Data-Driven Optimization : Track recyclability via ICP-MS (leaching <5% per cycle) and maintain TOF within 10% deviation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.